molecular formula C8H6FN3 B1394155 7-Fluoroquinazolin-4-amine CAS No. 1009036-29-6

7-Fluoroquinazolin-4-amine

Cat. No. B1394155
CAS RN: 1009036-29-6
M. Wt: 163.15 g/mol
InChI Key: OYFIRSZBPDFONT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoroquinazolin-4-amine is a chemical compound with the molecular formula C8H6FN3. It has a molecular weight of 163.15 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of quinazoline derivatives, such as this compound, has been a topic of interest in recent years. Various methods have been employed, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . A specific synthesis method for a similar compound, 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine, involves cyclization, chlorination, and nucleophilic substitution .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyrimidine ring, which is a common structure in quinazoline derivatives .


Chemical Reactions Analysis

Quinazoline derivatives, including this compound, have been studied for their various chemical reactions. These reactions are often categorized into five main classifications: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 331.8±27.0 °C, a predicted density of 1.400±0.06 g/cm3, and a predicted pKa of 6.99±0.70 .

Scientific Research Applications

Anticancer Applications

7-Fluoroquinazolin-4-amine has shown significant promise in the field of cancer research. Notably, it serves as an important intermediate in the synthesis of small molecule anticancer drugs. For instance, Zhou et al. (2019) detailed the synthesis of a derivative compound from this compound that could potentially be used in anticancer treatments (Zhou et al., 2019). Furthermore, several 4-aminoquinoline derivatives, related to this compound, have been synthesized and evaluated for cytotoxic effects on human breast tumor cell lines, demonstrating potential as anticancer agents (Zhang et al., 2007). Another study by Mphahlele et al. (2018) synthesized indole-aminoquinazolines, related to this compound, and found them to have cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents (Mphahlele et al., 2018).

Diagnostic Imaging

The derivatives of this compound have also found applications in diagnostic imaging. Chen et al. (2012) synthesized and evaluated novel F-18 labeled 4-aminoquinazoline derivatives for potential use in positron emission tomography (PET) imaging for tumor detection (Chen et al., 2012).

Antibacterial Properties

In addition to its applications in cancer research and imaging, derivatives of this compound have been investigated for their antibacterial properties. Al-Hiari et al. (2007) prepared new 8-nitrofluoroquinolone models and investigated their antibacterial properties, demonstrating potential for treating bacterial infections (Al-Hiari et al., 2007).

Antitubercular Agents

The 2,4-diaminoquinazoline class, related to this compound, has shown potential as a lead candidate for tuberculosis drug discovery. Odingo et al. (2014) conducted an extensive evaluation of this class and demonstrated its efficacy against Mycobacterium tuberculosis, indicating its potential as an antitubercular agent (Odingo et al., 2014).

Safety and Hazards

7-Fluoroquinazolin-4-amine is intended for research and development use only and is not for medicinal, household, or other use . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

Quinazoline derivatives, including 7-Fluoroquinazolin-4-amine, have potential therapeutic applications. They are being designed and synthesized as potential drugs of anticancer potency against various types of cancers .

Biochemical Analysis

Biochemical Properties

7-Fluoroquinazolin-4-amine plays a crucial role in biochemical reactions, interacting with several enzymes, proteins, and other biomolecules. It has been observed to inhibit poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair processes . This inhibition can lead to the accumulation of DNA damage, making it a potential candidate for cancer therapy. Additionally, this compound interacts with various kinases, influencing cell signaling pathways and modulating cellular responses .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce apoptosis in cancer cells by disrupting the balance of pro- and anti-apoptotic proteins . Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as PARP-1, inhibiting their activity and leading to the accumulation of DNA damage . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and optimizing its use in clinical settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as hematological abnormalities . These findings highlight the importance of determining the optimal dosage range for therapeutic applications to minimize adverse effects while maximizing efficacy .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound can inhibit key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, leading to altered metabolic flux and changes in metabolite levels . Additionally, this compound can affect the synthesis and degradation of nucleotides, amino acids, and other essential biomolecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, this compound can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its biological effects . These transport and distribution mechanisms are critical for understanding the compound’s pharmacokinetics and optimizing its therapeutic use .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound can localize to the nucleus, where it interacts with DNA and nuclear proteins to modulate gene expression and DNA repair processes . Additionally, the compound can be found in the mitochondria, where it affects cellular metabolism and energy production .

properties

IUPAC Name

7-fluoroquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3/c9-5-1-2-6-7(3-5)11-4-12-8(6)10/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFIRSZBPDFONT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676530
Record name 7-Fluoroquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1009036-29-6
Record name 7-Fluoroquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 2,4-difluorobenzonitrile (1 g, 7.17 mmol), formamidine acetate (2.98 g, 28.68 mmol), and NaH (60% suspension in mineral oil, 2.29 g, 57.36 mmol) in dimethylacetamide (50 mL) is stirred at 120° C. for overnight. The reaction mixture is poured onto a saturated solution of NaHCO3 (100 mL), and the aqueous phase is extracted with EtOAc (3×). The combined organic layers is washed with brine, dried over MgSO4, and evaporated to dryness. Purification of the crude material by column chromatography (10% MeOH in CH2Cl2) affords 7-Fluoro-quinazolin-4-ylamine (0.2874 g, 25%). LC/MS m/z=164 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.98 g
Type
reactant
Reaction Step One
Name
Quantity
2.29 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the synthesis of 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine?

A: The synthesis of 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine is significant because it provides an efficient route to 7-fluoroquinazoline-2,4-diol, a crucial intermediate in developing small molecule anticancer drugs []. The described synthetic method involves three steps: cyclization, chlorination, and nucleophilic substitution, starting from 2-amino-4-fluoro benzoic acid and urea []. This method offers a total yield of 51%, highlighting its potential for scalable synthesis of this important intermediate [].

Q2: What analytical techniques were employed to confirm the structure of the synthesized compound?

A: The structure of the synthesized 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine was confirmed using ¹H NMR (proton nuclear magnetic resonance) spectroscopy and MS (mass spectrometry) []. These techniques provide complementary structural information, ensuring the successful synthesis of the target compound.

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